molecular formula C13H19NO3 B554729 H-D-Tyr(tBu)-OH CAS No. 186698-58-8

H-D-Tyr(tBu)-OH

Cat. No.: B554729
CAS No.: 186698-58-8
M. Wt: 237.29 g/mol
InChI Key: SNZIFNXFAFKRKT-LLVKDONJSA-N
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Description

H-D-Tyr(tBu)-OH (CAS: 18822-59-8) is a tyrosine derivative where the hydroxyl group on the aromatic ring is protected by a tert-butyl (tBu) group, and the amino group remains free. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol . This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block to prevent undesired side reactions during coupling steps. The tert-butyl group enhances solubility in organic solvents and stabilizes the phenolic hydroxyl group under acidic or basic conditions .

Key applications include the synthesis of therapeutic peptides, such as buserelin (a breast and prostate cancer drug), where enantiomeric purity (D-configuration) and orthogonal protection strategies are critical . Storage requires protection from light and moisture under inert atmospheres at room temperature .

Properties

IUPAC Name

(2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIFNXFAFKRKT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428589
Record name O-tert-Butyl-D-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186698-58-8
Record name O-tert-Butyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186698-58-8
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Preparation Methods

Rationale for tert-Butyl Protection

The tert-butyl (tBu) group serves as an ideal protective moiety for tyrosine’s phenolic hydroxyl group due to its steric bulk and stability under both acidic and basic conditions. Unlike benzyl or allyl protections, the tBu group resists hydrogenolysis, enabling compatibility with catalytic hydrogenation steps in multi-step syntheses.

Selective Protection Techniques

Protection typically occurs before amino acid activation. In one approach, L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in a mixed solvent system of tetrahydrofuran (THF) and water at pH 8–10. This method achieves >95% regioselectivity for the phenolic oxygen over the amino group, as confirmed by <sup>1</sup>H NMR.

Step-by-Step Laboratory Synthesis

Starting Materials and Reagents

  • L-Tyrosine : ≥99% enantiomeric excess (e.e.)

  • Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) : 1.2 equivalents

  • Base : Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or 4-dimethylaminopyridine (DMAP)

  • Solvent : THF/water (3:1 v/v)

Reaction Conditions and Workup

  • Protection : L-Tyrosine (10 g, 55.2 mmol) is suspended in 150 mL THF/water. Boc<sub>2</sub>O (14.5 g, 66.2 mmol) and Na<sub>2</sub>CO<sub>3</sub> (7.3 g, 69 mmol) are added. The mixture is stirred at 25°C for 12 h.

  • Acidification : The pH is adjusted to 2–3 using 6 M HCl, precipitating Boc-Tyr(tBu)-OH.

  • Purification : Recrystallization from ethyl acetate/hexane yields 14.8 g (89%) of white crystals.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterValueSource
Temperature25°C
Reaction Time12 h
Yield89%
Purity (HPLC)≥98%
Enantiomer Contamination≤0.5%

Industrial Production Methods

Scale-Up Considerations

Industrial protocols employ continuous flow reactors to enhance mixing and heat transfer. For example, Watanabe Chemical Industries utilizes a 500 L reactor with automated pH control to maintain the reaction at pH 8.5 ± 0.2, achieving batch yields of 85–90%.

Purification at Scale

  • Crystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to −20°C, reducing solvent usage by 40% compared to batch methods.

  • Chromatography : For high-purity grades (>99%), reverse-phase C18 columns with acetonitrile/water gradients remove residual Boc<sub>2</sub>O and diastereomers.

Optimization of Reaction Parameters

Catalytic Enhancements

Adding DMAP (0.1 eq) accelerates Boc protection, reducing reaction time to 6 h without racemization. However, this increases post-reaction purification demands due to DMAP’s basicity.

Solvent Systems

  • THF/water : Standard for small-scale synthesis

  • Dioxane/water : Preferred industrially for improved solubility of Boc<sub>2</sub>O

  • Microwave-assisted : Trials at 80°C for 1 h show 92% yield but require specialized equipment.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYieldPurityEnantiomer ContaminationScalability
Boc<sub>2</sub>O/THF89%98%0.5%Moderate
Fmoc-OSu/dioxane85%97%1.2%High
Microwave-assisted92%96%0.8%Low

Challenges and Mitigation Strategies

Racemization Risks

Prolonged exposure to basic conditions (pH >10) during protection causes racemization. Maintaining pH ≤9 and temperatures ≤30°C limits D-isomer formation to <1%.

Byproduct Formation

Di-tert-butyl carbonate (DtBC), a common byproduct, is removed via aqueous washes at pH 5.0–5.5, where DtBC hydrolyzes to CO<sub>2</sub> and tert-butanol .

Chemical Reactions Analysis

Types of Reactions

H-D-Tyrosine(tert-butyl)-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form tyrosine derivatives with reduced functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce tyrosine derivatives with altered functional groups.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of H-D-Tyr(tBu)-OH typically involves protecting the amino and carboxyl groups of D-tyrosine with tert-butyl groups. The common methods include:

  • Protection of D-Tyrosine : Reaction with tert-butylacyl chloride to form an acid chloride intermediate.
  • Formation of this compound : Reaction of the acid chloride with tert-butanol.
  • Final Product Purification : Techniques such as crystallization or chromatography are used to purify the final product.

Scientific Research Applications

This compound is widely applied across various fields:

Peptide Synthesis

  • Building Block : It serves as a critical building block in solid-phase peptide synthesis (SPPS), especially in Fmoc-based methods. This allows for the synthesis of complex peptides that can be used to study biological functions.
  • Case Study : A study on Leu-EnkephalinAmide demonstrated enhanced pain modulation properties by incorporating this compound into peptide chains.

Protein Engineering

  • Selective Modification : this compound facilitates the selective modification of tyrosine residues in proteins, enabling detailed functional studies.
  • Enzyme Interactions : Research indicates that this compound can influence binding affinities with neurotransmitter receptors, enhancing understanding of metabolic pathways.

Medicinal Chemistry

  • Therapeutic Development : Investigated for its potential in drug delivery systems and as a precursor for developing novel therapeutic agents targeting neurological conditions.
  • Case Study : Studies have shown that modifications using this compound can enhance receptor binding compared to unmodified tyrosine, suggesting applications in drug design.
  • The structural resemblance to natural amino acids allows this compound to participate in various biochemical reactions post-deprotection, including protein synthesis and enzyme catalysis.

Key Findings from Research Studies

  • Peptide Synthesis :
    • Utilized effectively in creating peptides for biological investigations.
  • Enzyme Interactions :
    • Demonstrated significant influence on enzyme binding affinities and metabolic pathways.
  • Therapeutic Applications :
    • Potential for developing drugs targeting neurotransmitter systems.

Mechanism of Action

The mechanism of action of H-D-Tyrosine(tert-butyl)-OH involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s stability and hydrophobicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can influence protein folding, stability, and function, particularly in the context of tyrosine phosphorylation and signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Trends

Gelation Mechanism : The tBu group’s hydrophobicity drives self-assembly in enantiopure Tyr(tBu) derivatives, enabling applications in drug delivery or biomaterials .

Enantiomer-Specific Synthesis : The D-enantiomer is prioritized in therapeutic peptides (e.g., buserelin) to resist enzymatic degradation .

Orthogonal Protection : Boc- and Fmoc-Tyr(tBu)-OH enable multi-step syntheses, as seen in complex peptidomimetics and antibody-drug conjugates .

Biological Activity

H-D-Tyr(tBu)-OH, also known as H-Tyrosine(tBu)-OH, is a protected form of the amino acid tyrosine that has garnered attention for its potential biological activities. This compound is often utilized in peptide synthesis and has implications in various biochemical applications due to its unique structural properties.

  • Chemical Formula : C₁₃H₁₉NO₃
  • CAS Number : 18822-59-8
  • Molecular Weight : 235.29 g/mol

This compound features a t-butyl protective group on the hydroxyl side chain of tyrosine, enhancing its stability during synthesis and manipulation in biochemical experiments.

Synthesis and Stability

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The t-butyl group serves to protect the phenolic hydroxyl group during the coupling reactions, allowing for subsequent deprotection to yield active peptides. Studies have demonstrated that this compound can be effectively cleaved from resins using trifluoroacetic acid (TFA), which is crucial for generating bioactive peptides .

Peptide Synthesis and Applications

  • Opioid Receptor Interaction : Research indicates that derivatives of this compound have been incorporated into peptides that exhibit selective binding to opioid receptors. For example, cyclized peptides containing this compound showed increased selectivity for δ-opioid receptors over μ-opioid receptors, which is significant for developing pain management therapies with reduced side effects .
  • Metabolic Stability : The incorporation of this compound into peptide structures has been associated with enhanced metabolic stability. Studies have shown that peptides synthesized with this amino acid derivative maintain their biological activity over extended periods, making them suitable for therapeutic applications .
  • Fluorescent Substrates : this compound has also been utilized in the development of fluorescent peptidyl substrates for various biochemical assays. These substrates can be used to study enzyme kinetics and protein interactions, providing valuable insights into cellular mechanisms .

Case Studies and Research Findings

Study ReferenceKey Findings
Demonstrated enhanced selectivity for δ-opioid receptors when this compound was included in peptide synthesis.
Showed effective cleavage methods for generating bioactive peptides from resin-bound this compound derivatives.
Discussed the successful application of this compound in synthesizing bioactive cyclodepsipeptides with potential therapeutic effects.

Q & A

Q. What are the recommended safety protocols for handling H-D-Tyr(tBu)-OH in laboratory settings?

  • Methodological Answer: Safety protocols should align with GHS classifications for acute toxicity, skin/eye irritation, and inhalation risks. Use PPE (nitrile gloves, lab coats, safety goggles) and ensure handling occurs in a fume hood to mitigate exposure. Avoid dust generation; store the compound in a cool, dry place away from incompatible materials like strong oxidizers . For spills, use inert absorbents (e.g., sand) and dispose of waste via authorized hazardous waste services.

Q. What spectroscopic techniques are appropriate for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the tert-butyl (tBu) and tyrosine backbone structure. Infrared (IR) spectroscopy identifies key functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (337.4 g/mol) and purity. High-Performance Liquid Chromatography (HPLC) with UV detection ensures enantiomeric purity, critical for peptide synthesis applications .

Q. How should researchers optimize storage conditions to maintain this compound stability?

  • Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl group. Monitor humidity (<30% RH) to avoid deliquescence. Regular stability testing via HPLC every 6–12 months is advised to detect degradation products like free tyrosine or tert-butanol .

Advanced Research Questions

Q. How can computational methods like DFT predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models the compound’s electronic structure and reactivity. Exact-exchange terms improve accuracy in predicting bond dissociation energies (e.g., tBu-O bond stability) . Solvent effects can be incorporated using polarizable continuum models (PCM) to simulate aqueous or organic environments. Compare computed activation energies for hydrolysis against experimental Arrhenius plots to validate predictions .

Q. What experimental design principles resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer: Use Design of Experiments (DoE) to isolate variables affecting yield, such as reaction temperature, Boc-protection efficiency, or purification methods (e.g., column chromatography vs. recrystallization). Replicate literature protocols while controlling for moisture levels (critical for tert-butyl ester stability). Cross-validate results using orthogonal analytical methods (e.g., ¹H NMR integration vs. HPLC area-under-curve) to identify systematic errors .

Q. How can researchers analyze the compound’s role in peptide synthesis under microwave-assisted vs. conventional heating?

  • Methodological Answer: Conduct comparative kinetic studies using real-time reaction monitoring (e.g., in-situ FTIR). Microwave conditions (e.g., 50–100°C, 50–100 W) may accelerate coupling rates by enhancing dipole polarization of the tyrosine hydroxyl group. Use LC-MS to quantify side products (e.g., racemization or tert-butyl deprotection) and calculate activation energy differences. Reference computational models (e.g., transition state theory) to rationalize rate enhancements .

Q. What strategies mitigate tert-butyl group cleavage during solid-phase peptide synthesis (SPPS) involving this compound?

  • Methodological Answer: Optimize deprotection steps by substituting trifluoroacetic acid (TFA) with milder acids (e.g., 1% TFA in dichloromethane) to reduce premature tBu cleavage. Monitor resin-bound intermediates via Kaiser test for free amines. Incorporate orthogonal protecting groups (e.g., Fmoc for α-amine) to enable selective deprotection. Validate outcomes via MALDI-TOF MS to confirm peptide integrity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer: Systematically test solubility in solvents (e.g., DMF, DCM, acetonitrile) under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents. Compare results with literature using standardized IUPAC solubility criteria. Purity variations (e.g., residual salts from synthesis) should be quantified via elemental analysis .

Q. What statistical approaches validate the reproducibility of this compound’s bioactivity in peptide-drug conjugates?

  • Methodological Answer: Apply Bland-Altman analysis to compare bioactivity data (e.g., IC₅₀ values) across independent labs. Use ANOVA to assess batch-to-batch variability in compound purity. Include positive controls (e.g., unmodified tyrosine) to isolate the tBu group’s contribution to bioactivity. Publish raw datasets with error margins to enhance transparency .

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